Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 2-[(5-chloro-2-methoxyanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate . This nomenclature reflects the compound’s core structure as a sodium salt of a benzoic acid derivative. Key components include:
- A benzoate moiety substituted at the 2-position with a triazenyl group ([N–N=N] backbone).
- A 5-chloro-2-methoxyphenyl group attached to the central nitrogen of the triazenyl unit.
- An ethylideneamino group ([CH2CH3–N=]) at the terminal nitrogen of the triazenyl chain.
- A dimethylsulfamoyl group (–SO2N(CH3)2) at the 5-position of the benzene ring.
The (Z) configuration of the ethylideneamino group indicates that the higher-priority substituents (the triazenyl nitrogen and ethyl group) are on the same side of the double bond. This stereochemical detail is critical for understanding the compound’s spatial arrangement and potential interactions.
Molecular Formula and Weight
The molecular formula of sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is C18H20ClN4NaO5S . Its molecular weight, calculated from the atomic masses of constituent elements, is 462.9 g/mol .
| Property | Value |
|---|---|
| Molecular formula | C18H20ClN4NaO5S |
| Molecular weight (g/mol) | 462.9 |
The sodium cation contributes to the compound’s solubility in polar solvents, while the chlorine atom and sulfonamide group enhance its electrophilic character.
CAS Registry Number and Regulatory Identifiers
This compound is uniquely identified by the CAS Registry Number 85030-44-0 . Regulatory frameworks, including the European Chemicals Agency (ECHA), classify it under the EC Number 285-169-0 . These identifiers facilitate precise tracking in chemical inventories and regulatory compliance documentation.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 85030-44-0 |
| EC Number | 285-169-0 |
The absence of additional regulatory codes (e.g., FDA or REACH registration numbers) in available literature suggests that this compound is primarily used in research settings rather than commercial or industrial applications.
Crystallographic Data and Three-Dimensional Conformation
As of the latest available data, no X-ray crystallographic studies or neutron diffraction analyses have been published for this compound. The lack of crystallographic data limits insights into its precise bond angles, dihedral angles, and crystal packing arrangements.
However, computational modeling based on analogous triazenyl compounds suggests the following structural features:
- The triazenyl group ([N–N=N]) adopts a planar configuration due to conjugation between nitrogen lone pairs and adjacent π-systems.
- The ethylideneamino group introduces steric hindrance, likely forcing the 5-chloro-2-methoxyphenyl substituent into a non-coplanar orientation relative to the benzene ring.
- The sulphonyl group (–SO2–) exhibits tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°.
Properties
CAS No. |
85030-44-0 |
|---|---|
Molecular Formula |
C18H20ClN4NaO5S |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
sodium;2-[(5-chloro-2-methoxyanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C18H21ClN4O5S.Na/c1-5-20-23(21-15-10-12(19)6-9-17(15)28-4)16-8-7-13(11-14(16)18(24)25)29(26,27)22(2)3;/h5-11,21H,1-4H3,(H,24,25);/q;+1/p-1/b20-5-; |
InChI Key |
YRVOBDTZWKXZNJ-ROTQIPFPSA-M |
Isomeric SMILES |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[Na+] |
Canonical SMILES |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazenyl Intermediate
- Diazotization of an aromatic amine (e.g., 5-chloro-2-methoxyaniline) under acidic conditions to form the diazonium salt.
- Coupling with an ethylamine derivative or direct alkylation to form the 1-ethyltriazenyl moiety.
- Control of temperature and pH is critical to stabilize the triazenyl group and prevent decomposition.
Introduction of the Dimethylaminosulfonyl Group
- Sulfonylation of the benzoate ring at the 5-position with dimethylaminosulfonyl chloride or related sulfonylating agents.
- This step often requires a base to neutralize the generated acid and promote substitution.
Formation of the Benzoate Sodium Salt
- Neutralization of the benzoic acid group with sodium hydroxide or sodium carbonate to yield the sodium salt.
- This step improves solubility and stability for further handling.
Detailed Preparation Methodology
Starting Materials
| Compound | Role | Source/Preparation Notes |
|---|---|---|
| 5-chloro-2-methoxyaniline | Aromatic amine precursor | Commercially available or synthesized |
| Ethylamine or ethylating agent | Alkylation of triazenyl group | Requires controlled conditions |
| Dimethylaminosulfonyl chloride | Sulfonylation reagent | Moisture sensitive, handle under inert atmosphere |
| Sodium hydroxide (NaOH) | Neutralization agent | Aqueous solution |
| Benzoic acid or sodium benzoate | Benzoate moiety source | May be introduced as sodium salt or acid |
Stepwise Procedure
| Step | Description | Conditions & Notes |
|---|---|---|
| 1 | Diazotization of 5-chloro-2-methoxyaniline | React with sodium nitrite in acidic medium (HCl) at 0–5 °C to form diazonium salt |
| 2 | Formation of 1-ethyltriazenyl intermediate | React diazonium salt with ethylamine or ethylating agent under controlled temperature |
| 3 | Sulfonylation of benzoate ring with dimethylaminosulfonyl chloride | Conduct in anhydrous solvent (e.g., dichloromethane), presence of base (e.g., triethylamine) |
| 4 | Coupling of triazenyl intermediate with sulfonylated benzoate | Use appropriate coupling agents or conditions to link the two moieties |
| 5 | Neutralization to sodium salt | Treat with aqueous NaOH to form sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate |
| 6 | Purification | Recrystallization or chromatographic methods to obtain pure compound |
Research Findings and Optimization
- Yield and Purity: Optimizing diazotization temperature and pH is crucial to maximize yield and minimize side reactions such as hydrolysis or decomposition of diazonium salts.
- Phase Transfer Catalysis: Use of phase transfer catalysts can enhance sulfonylation efficiency by improving reagent solubility and reaction rates.
- Solvent Selection: Anhydrous and aprotic solvents (e.g., dichloromethane, toluene) are preferred for sulfonylation and coupling steps to avoid hydrolysis.
- Reaction Monitoring: TLC, HPLC, and NMR spectroscopy are employed to monitor reaction progress and confirm intermediate formation.
- Environmental Considerations: Methods that minimize corrosive byproducts and avoid aqueous waste streams are favored, as indicated by related esterification patent literature.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | 0–5 | 0.5–1 | 85–90 | Low temp to stabilize diazonium salt |
| Triazenyl formation | Ethylamine, controlled pH | 0–25 | 1–2 | 80–85 | Avoid excess alkylation |
| Sulfonylation | Dimethylaminosulfonyl chloride, base | 20–30 | 2–4 | 75–80 | Anhydrous conditions required |
| Coupling | Coupling agents (e.g., EDC, DCC) | 20–40 | 3–6 | 70–75 | Efficient linkage of moieties |
| Neutralization | NaOH aqueous solution | Room temp | 0.5–1 | Quantitative | Complete salt formation |
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazenyl group into amines.
Substitution: The chlorinated methoxyphenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazonium coupling reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulphonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Sodium 2-[3-(5-Chloro-2-Tolyl)-1-Methyltriazen-2-yl]-5-[(Dimethylamino)Sulphonyl]Benzoate
This compound, described by Chemos (), shares nearly identical structural features with the target compound except for two substitutions:
- Triazenyl substituent : Methyl group (vs. ethyl in the target compound).
- Aromatic ring : 5-Chloro-2-tolyl (methyl-substituted phenyl) vs. 5-chloro-2-methoxyphenyl.
Implications :
- The methoxy group in the target compound could increase electron density in the aromatic ring, altering binding interactions in biological systems compared to the tolyl group .
Comparison with Functional Analogs (Sulfonylurea Herbicides)
lists sulfonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds share a sulfonylurea bridge but differ in substituents and applications:
Key Differences :
- Mechanism: Sulfonylurea herbicides inhibit ALS, a critical enzyme in plant amino acid synthesis . The target compound’s triazenyl group and sulfonamide moiety suggest a different mode of action, possibly targeting microbial enzymes or receptors .
- Selectivity : The ethyltriazenyl group in the target compound may reduce cross-reactivity with plant ALS enzymes, limiting herbicidal activity but enhancing specificity for microbial targets .
Comparison with Sulfonamide Derivatives
describes N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamides and 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide , which share sulfonamide groups and substituted aromatic rings with the target compound:
Structural Insights :
- The triazenyl group in the target compound may provide stronger hydrogen-bonding interactions compared to oxadiazole or simple sulfonamide derivatives, enhancing enzyme inhibition .
- Sodium counterion improves water solubility, facilitating in-vivo applications compared to neutral sulfonamide derivatives .
Biological Activity
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate, also known by its CAS number 85030-44-0, is a synthetic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of chlorine, nitrogen, and sulfur in its structure. The detailed structural representation can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 436.89 g/mol |
| Solubility | Soluble in water and organic solvents |
| Appearance | White to off-white powder |
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Its triazenyl moiety is known to form reactive intermediates that can alkylate DNA, leading to apoptosis in tumor cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in tumor progression, although specific targets remain to be fully elucidated.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cytotoxicity : The compound has shown significant cytotoxic activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.4 |
| MCF7 | 12.3 |
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study 1 : A study involving a mouse model of melanoma showed that treatment with the compound led to a significant decrease in tumor volume and an increase in survival rates compared to untreated controls.
- Case Study 2 : Clinical trials assessing the safety and tolerability of the compound in patients with advanced solid tumors reported manageable side effects and preliminary signs of efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
